TRAIL Sensitization Efficacy in PANC-1 Cells: PH11 vs. Clinically-Advanced FAK Inhibitors
PH11 at 5 µM in combination with TRAIL (100 ng/mL) restored TRAIL-induced apoptosis in resistant PANC-1 cells, reducing cell viability from approximately 95% (TRAIL alone) to below 40% within 24 hours [1]. In contrast, published data for GSK2256098 and Defactinib in PANC-1 cells show that these inhibitors produce only modest (<20%) reduction in viability as monotherapies at comparable concentrations (1–10 µM), and no published TRAIL combination data are available for these compounds in the identical PANC-1 TRAIL-resistant model [2].
| Evidence Dimension | Cell viability reduction in PANC-1 TRAIL-resistant model |
|---|---|
| Target Compound Data | PH11 5 µM + TRAIL 100 ng/mL: viability reduced to <40% (from ~95% with TRAIL alone) |
| Comparator Or Baseline | GSK2256098 and Defactinib: monotherapy viability reduction <20% at 1–10 µM in PANC-1 cells; TRAIL combination data not reported in identical model |
| Quantified Difference | PH11 + TRAIL combination achieves >55% additional viability reduction vs. TRAIL alone; comparator FAKi monotherapy effects are minimal |
| Conditions | PANC-1 human pancreatic cancer cells; 24-hour treatment; WST-1 viability assay |
Why This Matters
For researchers studying TRAIL-resistance mechanisms, PH11 provides a validated tool with published combination efficacy that other FAK inhibitors lack in the same experimental context.
- [1] Dao P, Smith D, Tomkiewicz C, et al. Restoration of TRAIL-induced apoptosis in resistant human pancreatic cancer cells by a novel FAK inhibitor, PH11. Cancer Letters. 2015;360(1):48-59. View Source
- [2] Lv P, Chen K, Zhu H. Sensitivity of Pancreatic Cancer Cell Lines to Clinically Approved FAK Inhibitors: Enhanced Cytotoxicity Through Combination with Oncolytic Coxsackievirus B3. International Journal of Molecular Sciences. 2025;26(14):6391. View Source
